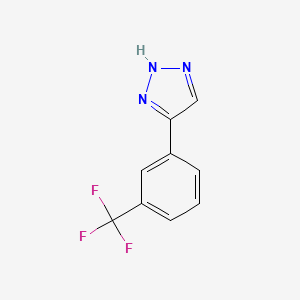

4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

Reactants: 3-(trifluoromethyl)phenyl azide and terminal alkyne.

Catalyst: Copper(I) iodide (CuI).

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Temperature: Room temperature to 60°C.

Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Triazole N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes by binding to their active sites or interacting with nucleic acids, thereby disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

- 4-(trifluoromethyl)phenyl isothiocyanate

- 4-(trifluoromethyl)phenyl isocyanate

- 4-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts additional stability and reactivity, making it more versatile in various chemical reactions and applications. The trifluoromethyl group further enhances its biological activity, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing triazole derivatives. A study demonstrated that using CuI as a catalyst in DMF at elevated temperatures effectively yields the desired triazole with good regioselectivity and moderate yields .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The presence of the trifluoromethyl group significantly enhances the antibacterial potency against various pathogens. For instance, compounds derived from 1,2,3-triazoles exhibit activity against multidrug-resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Antitubercular Activity

Research indicates that derivatives of 1,2,3-triazoles show promising antitubercular activity by inhibiting the DprE1 enzyme, which is essential for Mycobacterium tuberculosis survival. In vitro studies have shown that certain triazole hybrids can achieve IC50 values as low as 2.2 μM against DprE1 . This suggests that this compound could be a candidate for further development in tuberculosis treatment.

Anticancer Activity

The anticancer potential of triazoles has been explored extensively. Compounds containing the triazole moiety have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and disruption of cell cycle progression. For example, studies have indicated that specific triazole derivatives can significantly reduce cell viability in HepG2 liver cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Cycle Disruption : Triazoles can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Quorum Sensing Inhibition : Some triazole derivatives exhibit quorum sensing inhibitory (QSI) properties against pathogenic bacteria like Pseudomonas aeruginosa, thereby reducing virulence .

Case Studies

Several studies have highlighted the potential applications of triazoles:

- Study on Antimicrobial Resistance : A recent investigation demonstrated that this compound derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as alternatives to conventional antibiotics .

- Antitubercular Research : A novel series of 1,2,3-triazole-benzoxazole hybrids showed promising results against Mycobacterium tuberculosis, with several compounds demonstrating potent inhibition of DprE1 .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-2H-triazole |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |

InChI Key |

FVJUPJOHXUBGLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.